molecular formula C21H33NaO5S B586705 20 CAS No. 131320-06-4

20

Cat. No.: B586705
CAS No.: 131320-06-4
M. Wt: 420.54
InChI Key: JLKPXOMJAHGBHE-KRTOWHFASA-M
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Description

Compound 20 is a chemical entity that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt is the N-methyl-D-aspartate receptor (NMDA) , γ-Aminobutyric acid type A (GABAA) , and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA-kainate) . These receptors play a crucial role in neurotransmission and synaptic plasticity in the central nervous system.

Mode of Action

20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt interacts with its targets by stimulating these receptors. It also activates the transient receptor potential melastatin (TRPM3) , which is a calcium-permeable ion channel . This interaction leads to changes in the intracellular calcium concentration, which can affect various cellular processes.

Biochemical Pathways

The compound’s action on the NMDA, GABAA, and AMPA-kainate receptors influences several biochemical pathways. One of the key pathways affected is the AKT/GSK3β signaling pathway . This pathway is involved in many cellular processes, including cell survival, growth, proliferation, and metabolism.

Pharmacokinetics

It’s known that the compound is used for proteomics research , suggesting that it may have good bioavailability.

Result of Action

The stimulation of the NMDA, GABAA, and AMPA-kainate receptors, and the activation of the TRPM3 channel by 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt, can lead to various molecular and cellular effects. For instance, it has been reported to improve schizophrenia and behavioral anomalies .

Action Environment

The action, efficacy, and stability of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt can be influenced by various environmental factors. For example, it’s used in brain perfusion experiments, drug delivery research, and neuroscience research , suggesting that the compound’s action can be influenced by the brain environment and the presence of other drugs.

Biochemical Analysis

Biochemical Properties

20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it modulates NMDA receptor responses to exogenously applied glutamate . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

The effects of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it stimulates the transient receptor potential melastatin 3 (TRPM3), which plays a crucial role in cellular calcium signaling .

Molecular Mechanism

At the molecular level, 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it modulates NMDA receptor responses, which are critical for synaptic plasticity and memory function .

Metabolic Pathways

20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound 20 typically involves a series of well-defined chemical reactions. One common method includes the oxidation of primary alcohols to aldehydes, followed by further oxidation to form the desired compound . Another approach involves the ozonization of alkenes, which is then followed by oxidative cleavage to yield Compound this compound .

Industrial Production Methods

In industrial settings, the production of Compound this compound often employs large-scale oxidation processes using reagents such as chromium trioxide or potassium permanganate. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .

Properties

IUPAC Name

sodium;[(3R,8S,9S,10R,13S,14S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t13-,15+,16-,17?,18-,19-,20-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKPXOMJAHGBHE-KRTOWHFASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747635
Record name Sodium (3alpha,17xi,20S)-20-hydroxypregn-5-en-3-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131320-06-4
Record name Sodium (3alpha,17xi,20S)-20-hydroxypregn-5-en-3-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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